REACTION_SMILES
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[CH3:13][Si:14]([CH3:15])([CH3:16])[C:17]#[CH:18].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH:1]1([CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]2)[CH2:2][CH2:3]1.[Cu:25][I:26]>>[CH:1]1([CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([C:18]#[C:17][Si:14]([CH3:13])([CH3:15])[CH3:16])[cH:10][cH:11]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1ccc(OCC2CC2)cc1
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#Cc1ccc(OCC2CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |